molecular formula C12H12N2O2S B2719718 2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid CAS No. 929835-31-4

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid

Cat. No.: B2719718
CAS No.: 929835-31-4
M. Wt: 248.3
InChI Key: DATHWVWCDMQCMA-UHFFFAOYSA-N
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Description

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-propylpyridine with thioamide under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Pyridyl)thiazole-4-carboxylic acid
  • 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid

Uniqueness

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid is unique due to the presence of the propyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-3-9-6-8(4-5-13-9)11-14-10(7-17-11)12(15)16/h4-7H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATHWVWCDMQCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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